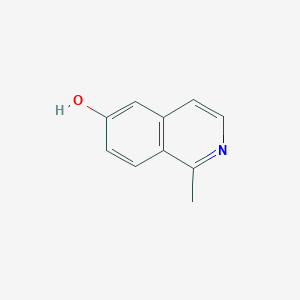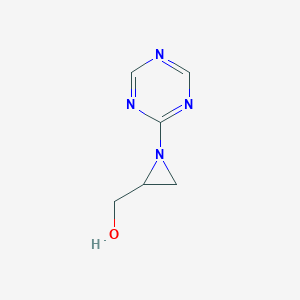![molecular formula C7H15N3O B11919766 9-Oxa-1,3,5-triazaspiro[5.5]undecane CAS No. 353799-74-3](/img/structure/B11919766.png)
9-Oxa-1,3,5-triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxa-1,3,5-triazaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often result in unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxa-1,3,5-triazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the spirocyclic framework.
Aplicaciones Científicas De Investigación
9-Oxa-1,3,5-triazaspiro[5.5]undecane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 9-Oxa-1,3,5-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function and potentially leading to the bacterium’s death.
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound is known for its inhibitory activity against METTL3, a protein involved in RNA modification.
3,9-Diazaspiro[5.5]undecane: These derivatives have been studied for their activity as γ-aminobutyric acid type A receptor antagonists.
Uniqueness
9-Oxa-1,3,5-triazaspiro[55]undecane stands out due to its unique combination of oxygen and nitrogen atoms within the spirocyclic framework
Propiedades
Número CAS |
353799-74-3 |
|---|---|
Fórmula molecular |
C7H15N3O |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
9-oxa-1,3,5-triazaspiro[5.5]undecane |
InChI |
InChI=1S/C7H15N3O/c1-3-11-4-2-7(1)9-5-8-6-10-7/h8-10H,1-6H2 |
Clave InChI |
DVEJOJXXVYMLEQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12NCNCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


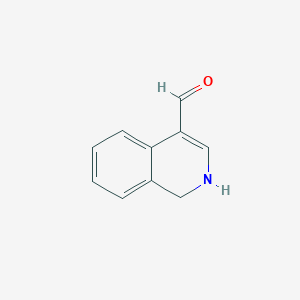


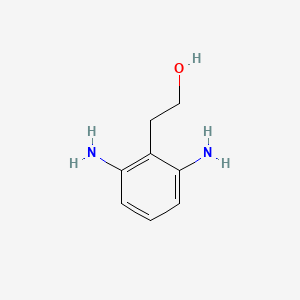
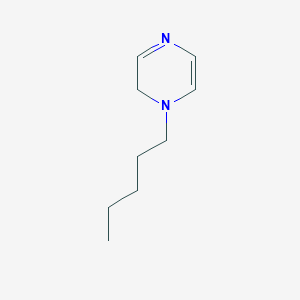
![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)

![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)

![5-methoxy-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11919732.png)
![2-Oxa-5-azaspiro[3.4]octan-1-one, 3,3-dimethyl-](/img/structure/B11919737.png)

